molecular formula C11H17NO B2891314 (1R)-3-(dimethylamino)-1-phenylpropan-1-ol CAS No. 40116-79-8

(1R)-3-(dimethylamino)-1-phenylpropan-1-ol

Cat. No. B2891314
Key on ui cas rn: 40116-79-8
M. Wt: 179.263
InChI Key: VELGOYBSKBKQFF-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05238959

Procedure details

To a solution of 313.7 g of 3-dimethylaminopropiophenone hydrochloride in 750 ml of methanol and 375 ml of water was added a saturated solution of potassium carbonate until the pH of the solution was 10. The solution was cooled to 0° C. by means of an external ice bath at which time 27.8 g of sodium borohydride were added in portions over a 4-hour period. The ice bath was removed and the reaction mixture stirred at room temperature overnight. The methanol was removed in vacuo and the resulting solution diluted with water and extracted four times with diethyl ether. The combined ether extracts were washed once with water, once with a saturated sodium chloride solution, dried over sodium sulfate, and concentrated in vacuo to provide an oil. The oil was taken up in 300 ml of hexanes and chilled overnight. The resulting crystals were recovered by filtration providing 172 g of desired subtitle intermediate as a white crystalline solid, m.p.=45°-46° C.
Name
3-dimethylaminopropiophenone hydrochloride
Quantity
313.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Name
Quantity
375 mL
Type
solvent
Reaction Step One
Quantity
27.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][N:3]([CH3:14])[CH2:4][CH2:5][C:6]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)=[O:7].C(=O)([O-])[O-].[K+].[K+].[BH4-].[Na+]>CO.O>[CH3:14][N:3]([CH3:2])[CH2:4][CH2:5][CH:6]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[OH:7] |f:0.1,2.3.4,5.6|

Inputs

Step One
Name
3-dimethylaminopropiophenone hydrochloride
Quantity
313.7 g
Type
reactant
Smiles
Cl.CN(CCC(=O)C1=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
750 mL
Type
solvent
Smiles
CO
Name
Quantity
375 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
27.8 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
hexanes
Quantity
300 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added in portions over a 4-hour period
CUSTOM
Type
CUSTOM
Details
The ice bath was removed
CUSTOM
Type
CUSTOM
Details
The methanol was removed in vacuo
ADDITION
Type
ADDITION
Details
the resulting solution diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted four times with diethyl ether
WASH
Type
WASH
Details
The combined ether extracts were washed once with water, once with a saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to provide an oil
TEMPERATURE
Type
TEMPERATURE
Details
chilled overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The resulting crystals were recovered by filtration

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CN(CCC(O)C1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 172 g
YIELD: CALCULATEDPERCENTYIELD 65.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05238959

Procedure details

To a solution of 313.7 g of 3-dimethylaminopropiophenone hydrochloride in 750 ml of methanol and 375 ml of water was added a saturated solution of potassium carbonate until the pH of the solution was 10. The solution was cooled to 0° C. by means of an external ice bath at which time 27.8 g of sodium borohydride were added in portions over a 4-hour period. The ice bath was removed and the reaction mixture stirred at room temperature overnight. The methanol was removed in vacuo and the resulting solution diluted with water and extracted four times with diethyl ether. The combined ether extracts were washed once with water, once with a saturated sodium chloride solution, dried over sodium sulfate, and concentrated in vacuo to provide an oil. The oil was taken up in 300 ml of hexanes and chilled overnight. The resulting crystals were recovered by filtration providing 172 g of desired subtitle intermediate as a white crystalline solid, m.p.=45°-46° C.
Name
3-dimethylaminopropiophenone hydrochloride
Quantity
313.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Name
Quantity
375 mL
Type
solvent
Reaction Step One
Quantity
27.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][N:3]([CH3:14])[CH2:4][CH2:5][C:6]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)=[O:7].C(=O)([O-])[O-].[K+].[K+].[BH4-].[Na+]>CO.O>[CH3:14][N:3]([CH3:2])[CH2:4][CH2:5][CH:6]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[OH:7] |f:0.1,2.3.4,5.6|

Inputs

Step One
Name
3-dimethylaminopropiophenone hydrochloride
Quantity
313.7 g
Type
reactant
Smiles
Cl.CN(CCC(=O)C1=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
750 mL
Type
solvent
Smiles
CO
Name
Quantity
375 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
27.8 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
hexanes
Quantity
300 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added in portions over a 4-hour period
CUSTOM
Type
CUSTOM
Details
The ice bath was removed
CUSTOM
Type
CUSTOM
Details
The methanol was removed in vacuo
ADDITION
Type
ADDITION
Details
the resulting solution diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted four times with diethyl ether
WASH
Type
WASH
Details
The combined ether extracts were washed once with water, once with a saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to provide an oil
TEMPERATURE
Type
TEMPERATURE
Details
chilled overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The resulting crystals were recovered by filtration

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CN(CCC(O)C1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 172 g
YIELD: CALCULATEDPERCENTYIELD 65.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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